molecular formula C20H22FN3OS B2426137 N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide CAS No. 897463-82-0

N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide

Cat. No.: B2426137
CAS No.: 897463-82-0
M. Wt: 371.47
InChI Key: ALHMDOYWBLMAJC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a novel synthetic compound featuring an imidazo[2,1-b][1,3]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This high-purity reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.Compounds based on the imidazothiazole and related imidazothiadiazole structures have demonstrated significant potential in pharmacological research, particularly in oncology. Structural analogs have been investigated as potent cytotoxic agents against a range of cancer cell lines, including leukemia (L1210, CEM) and human cervix carcinoma (HeLa), with some derivatives exhibiting IC50 values in the sub-micromolar range . The mechanism of action for this chemical class is multifaceted; related molecules have been identified as inhibitors of key signaling pathways, such as the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), inducing apoptosis in cancer cells . Furthermore, certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a protein often overexpressed in aggressive cancers, and can potentiate the effects of chemotherapeutic agents like gemcitabine by modulating the human equilibrative nucleoside transporter-1 (hENT-1) . Beyond oncology, the imidazothiazole scaffold is also explored in neuroscience research. Patents disclose that sulfonamide derivatives of similar fused heterocyclic systems are proposed for the treatment of central and peripheral nervous system disorders, including chemotherapy-induced neuropathy and neurodegenerative diseases . Researchers can utilize this compound as a key intermediate or biological probe to explore these and other novel therapeutic targets, study structure-activity relationships (SAR), and develop new chemical entities.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMDOYWBLMAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects .

Biological Activity

N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This class of compounds has garnered attention for its potential biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H22FN3OSC_{20}H_{22}FN_{3}OS with a molecular weight of 371.5 g/mol. It features a cyclohexyl group and a 4-fluorophenyl substituent attached to an imidazo[2,1-b][1,3]thiazole core. The structure can be visually represented as follows:

PropertyValue
Molecular FormulaC₁₈H₂₂FN₃OS
Molecular Weight371.5 g/mol
CAS Number897463-82-0

Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole class often exert their biological effects through the inhibition of key signaling pathways involved in cancer progression. One significant target is the focal adhesion kinase (FAK), which plays a critical role in cell adhesion and migration. Inhibition of FAK has been shown to reduce tumor cell proliferation and metastasis.

Antitumor Activity

Several studies have investigated the antitumor efficacy of imidazo[2,1-b][1,3]thiazole derivatives:

  • Cell Line Studies : A study evaluating related compounds demonstrated that certain imidazo[2,1-b][1,3]thiazole derivatives exhibited IC₅₀ values ranging from 0.59 to 2.81 μM against mesothelioma cell lines (MesoII and STO). The antiproliferative effects were linked to the inhibition of phospho-FAK activity, suggesting a mechanism by which these compounds may enhance the efficacy of established chemotherapeutics like gemcitabine by increasing the expression of hENT-1, a key transporter for nucleoside drugs .

Anti-inflammatory Activity

The imidazo[2,1-b][1,3]thiazole scaffold has also been associated with anti-inflammatory properties. Compounds derived from this structure have shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models.

Study on FAK Inhibition

In a recent study focused on new imidazo[2,1-b][1,3]thiazole derivatives as FAK inhibitors:

  • Objective : To assess the cytotoxicity and mechanism of action against pancreatic cancer cells.
  • Findings : Two specific derivatives demonstrated significant cytotoxicity with IC₅₀ values under 3 μM. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor progression .

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